molecular formula C14H13BrN2O B5699181 5-bromo-N-(2,6-dimethylphenyl)nicotinamide

5-bromo-N-(2,6-dimethylphenyl)nicotinamide

Cat. No. B5699181
M. Wt: 305.17 g/mol
InChI Key: WHDYRYUWVBWEOL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of nicotinamide derivatives, such as 5-Bromo-N-(2,6-dimethylphenyl)nicotinamide, typically involves several steps starting from nicotinic acid or its derivatives. For instance, a study on the synthesis of related compounds highlighted the initial chlorination of nicotinic acid to form nicotinate, followed by a reaction with ammonium aqueous to produce nicotinamide derivatives, and finally the introduction of bromo groups through halogenation reactions (Chen Qi-fan, 2010). These methods can be adapted to synthesize this compound by incorporating the appropriate dimethylphenyl groups at the desired stages of the synthesis.

Molecular Structure Analysis

The molecular structure of nicotinamide derivatives, including this compound, can be elucidated using various spectroscopic and crystallographic techniques. X-ray crystallography, in particular, provides detailed information about the arrangement of atoms within a molecule and their spatial relationships. For related compounds, crystallographic studies have revealed how substituents like bromo and dimethylphenyl groups influence the overall molecular conformation and intermolecular interactions, such as hydrogen bonding and π-π interactions, which can significantly affect the compound's physical and chemical properties (Keshab M. Bairagi et al., 2019).

Safety and Hazards

The safety data sheet for a similar compound, “4-Bromo-2,6-dimethylphenyl isocyanate”, indicates that it is toxic if swallowed, causes skin and eye irritation, may cause an allergic skin reaction, and is fatal if inhaled . It’s important to handle such compounds with appropriate safety measures.

properties

IUPAC Name

5-bromo-N-(2,6-dimethylphenyl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrN2O/c1-9-4-3-5-10(2)13(9)17-14(18)11-6-12(15)8-16-7-11/h3-8H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHDYRYUWVBWEOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C2=CC(=CN=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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